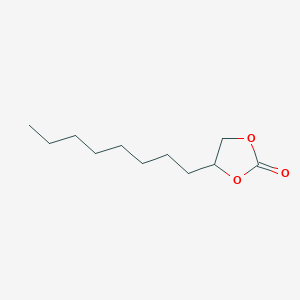

1,3-Dioxolan-2-one, 4-octyl-

Description

Overview of 1,3-Dioxolan-2-one, 4-octyl- in Contemporary Chemical Research

In the landscape of contemporary chemical research, there is a burgeoning interest in the development of sustainable and functional molecules derived from renewable resources. 1,3-Dioxolan-2-one, 4-octyl-, fits well within this paradigm. As a derivative of 1,2-decanediol (B1670173), which can be sourced from biomass, and incorporating carbon dioxide into its structure, it represents a greener alternative to traditional petrochemical-based compounds. Current research is beginning to explore its potential as a versatile building block in polymer chemistry and as a specialty chemical with tailored properties. The presence of the long octyl chain imparts unique characteristics to the cyclic carbonate core, influencing its solubility, reactivity, and performance in various applications.

Significance and Scope of Research on Octyl-Substituted Cyclic Carbonates

The significance of research into octyl-substituted cyclic carbonates like 1,3-Dioxolan-2-one, 4-octyl-, lies in the ability to fine-tune the properties of the resulting materials. The octyl group, a long alkyl chain, can introduce hydrophobicity, flexibility, and plasticizing effects into polymer backbones. This is particularly relevant in the synthesis of non-isocyanate polyurethanes (NIPUs), where the properties of the final polymer can be modulated by the nature of the cyclic carbonate monomer. researchgate.netaalto.fi The scope of research extends to understanding how the length of the alkyl substituent influences reaction kinetics, polymer morphology, and the ultimate physical and mechanical properties of the derived materials.

Broader Context: Cyclic Carbonates and Dioxolanes in Chemical Science

Cyclic carbonates are a class of compounds that have gained considerable attention for their role in green chemistry. mdpi.comuky.edu Their synthesis often involves the atom-economical cycloaddition of carbon dioxide to epoxides, representing a method of CO2 utilization. mdpi.comuky.edumdpi.com They are widely explored as polar aprotic solvents, electrolytes in lithium-ion batteries, and, most notably, as precursors for the synthesis of polycarbonates and non-isocyanate polyurethanes. aalto.firesearchgate.net

Dioxolanes, the parent ring system of the compound in focus (excluding the carbonyl group), are heterocyclic acetals. researchgate.net They are commonly employed as protecting groups for carbonyl compounds in organic synthesis due to their stability under various reaction conditions and the relative ease of their formation and removal. researchgate.net The fusion of the cyclic carbonate and dioxolane functionalities in 1,3-Dioxolan-2-one structures creates a unique chemical entity with a rich and versatile reactivity profile.

Synthesis and Production

The primary route for the synthesis of 1,3-Dioxolan-2-one, 4-octyl- is through the cycloaddition of carbon dioxide (CO2) to its corresponding epoxide, 1,2-epoxydecane (B1346635). This process is a cornerstone of green chemistry, as it utilizes CO2 as a C1 building block. A notable method is the oxidative carboxylation of 1-decene (B1663960), which proceeds in a two-step, one-pot sequence. nih.govnih.gov

The general mechanism for the cycloaddition of CO2 to epoxides involves the activation of either the epoxide or CO2, or both simultaneously. researchgate.net In many catalytic systems, a nucleophile (like a halide anion from the catalyst) attacks the less sterically hindered carbon of the epoxide, leading to ring-opening. The resulting alkoxide then attacks the carbon atom of CO2, followed by an intramolecular cyclization to form the five-membered carbonate ring and regenerate the catalyst. mdpi.comresearchgate.net

Chemical Properties

The chemical and physical properties of 1,3-Dioxolan-2-one, 4-octyl- are summarized in the table below. The presence of the long, non-polar octyl chain is expected to significantly influence its physical properties, such as increasing its solubility in non-polar organic solvents and raising its boiling point compared to smaller 4-alkyl substituted cyclic carbonates.

| Property | Value |

| Molecular Formula | C11H20O3 |

| Molecular Weight | 200.27 g/mol |

| CAS Number | 99260-48-7 |

| IUPAC Name | 4-octyl-1,3-dioxolan-2-one |

| Synonyms | 1,2-decylene carbonate |

| Computed XLogP3 | 4.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 7 |

Data sourced from PubChem CID 11481075 nih.gov

Applications in Contemporary Research

While research specifically detailing the applications of 1,3-Dioxolan-2-one, 4-octyl- is still emerging, its structure points towards significant potential in several areas, most notably in polymer chemistry.

Non-Isocyanate Polyurethanes (NIPUs)

A major driving force for the synthesis of cyclic carbonates is their use as monomers for non-isocyanate polyurethanes (NIPUs). researchgate.netaalto.fidntb.gov.uaresearchgate.net The reaction of a bis(cyclic carbonate) with a diamine yields a polyhydroxyurethane, circumventing the need for toxic isocyanates. researchgate.netaalto.fi 1,3-Dioxolan-2-one, 4-octyl-, with its single cyclic carbonate functionality, can be used as a monofunctional monomer to control chain growth or to modify the properties of NIPUs. The incorporation of the octyl chain would be expected to enhance the hydrophobicity and flexibility of the resulting polyurethane, making it suitable for applications such as coatings, adhesives, and elastomers with specific performance requirements.

Reactive Diluents and Plasticizers

The long alkyl chain in 1,3-Dioxolan-2-one, 4-octyl- suggests its potential use as a reactive diluent in resin systems. Reactive diluents are used to reduce the viscosity of a resin formulation for easier processing, and they become incorporated into the polymer network during curing. The cyclic carbonate group can react with various functional groups, allowing it to be integrated into the final polymer matrix. Furthermore, the octyl group could act as an internal plasticizer, increasing the flexibility and impact resistance of the cured material.

Structure

3D Structure

Properties

CAS No. |

99260-48-7 |

|---|---|

Molecular Formula |

C11H20O3 |

Molecular Weight |

200.27 g/mol |

IUPAC Name |

4-octyl-1,3-dioxolan-2-one |

InChI |

InChI=1S/C11H20O3/c1-2-3-4-5-6-7-8-10-9-13-11(12)14-10/h10H,2-9H2,1H3 |

InChI Key |

XODUKNUDFZMDRF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1COC(=O)O1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dioxolan 2 One, 4 Octyl

Pathways to the Cyclic Carbonate Moiety

The construction of the 1,3-dioxolan-2-one ring system is a critical aspect of the synthesis of 4-octyl-1,3-dioxolan-2-one. Several established chemical transformations are utilized to achieve this, each with its own set of advantages and applications.

Condensation Reactions of Diols with Carbonyl Compounds

A fundamental approach to the synthesis of 1,3-dioxolanes involves the condensation of a diol with a carbonyl-containing compound. chemicalbook.com In the context of 1,3-Dioxolan-2-one, 4-octyl-, this would conceptually involve the reaction of 1,2-decanediol (B1670173) with a suitable carbonyl source, such as phosgene (B1210022) or its derivatives. This acid-catalyzed reaction proceeds via the formation of a hemiacetal followed by an intramolecular cyclization to yield the five-membered ring. The choice of carbonyl compound and catalyst is crucial in directing the reaction towards the desired cyclic carbonate product.

Cycloaddition of Epoxides with Carbon Dioxide

A highly atom-economical and environmentally benign route to cyclic carbonates is the cycloaddition reaction of epoxides with carbon dioxide. lookchem.com For the synthesis of 1,3-Dioxolan-2-one, 4-octyl-, the starting epoxide would be 1,2-epoxydecane (B1346635). nih.gov This reaction is typically catalyzed and involves the nucleophilic attack of a catalyst on the epoxide, followed by the insertion of carbon dioxide and subsequent ring-closing to afford the cyclic carbonate. The efficiency of this pathway is heavily dependent on the catalyst system employed, which must be capable of activating both the epoxide and the relatively inert carbon dioxide molecule. Various catalyst systems, including metal complexes and organocatalysts, have been developed to promote this transformation under varying conditions of temperature and pressure.

Transesterification Routes in Industrial Production

In an industrial setting, transesterification presents a viable and often preferred method for the production of cyclic carbonates. This process involves the reaction of a diol, in this case, 1,2-decanediol, with a dialkyl carbonate, such as dimethyl carbonate or diethyl carbonate, in the presence of a catalyst. The reaction proceeds through the exchange of the alkoxy groups of the dialkyl carbonate with the hydroxyl groups of the diol, leading to the formation of the cyclic carbonate and a corresponding alcohol as a byproduct. google.commdpi.com The equilibrium of this reversible reaction is typically shifted towards the product side by removing the alcohol byproduct through distillation. This method is advantageous due to the lower toxicity of the reagents compared to phosgene and the potential for high yields and purity of the final product. google.com

Catalytic Systems in 1,3-Dioxolan-2-one, 4-octyl- Synthesis

The choice of catalyst is paramount in achieving efficient and selective synthesis of 1,3-Dioxolan-2-one, 4-octyl-. Both acid and base catalysts, as well as more contemporary organocatalytic systems, play significant roles.

Brønsted and Lewis Acid Catalysis

Both Brønsted and Lewis acids are effective catalysts in the synthesis of 1,3-dioxolanes. Brønsted acids, such as p-toluenesulfonic acid, are commonly used in the condensation reaction of diols with carbonyl compounds to protonate the carbonyl oxygen, thereby activating it for nucleophilic attack by the diol. chemicalbook.comresearchgate.net Lewis acids, on the other hand, can coordinate to the oxygen atoms of both the diol and the carbonyl compound, facilitating the reaction. nih.govmdpi.com In the context of epoxide cycloaddition with CO2, Lewis acidic metal complexes can activate the epoxide by coordinating to its oxygen atom, making it more susceptible to nucleophilic attack. The cooperative action of a Lewis acid and a Brønsted acid has also been explored to enhance catalytic activity. nih.govnih.gov

Organocatalytic and Metal-Free Approaches

In recent years, there has been a significant shift towards the development of organocatalytic and metal-free approaches for cyclic carbonate synthesis, driven by the desire for more sustainable and environmentally friendly chemical processes. Organocatalysts, such as cinchona alkaloid derivatives and thiourea-based bifunctional catalysts, have been successfully employed in the asymmetric synthesis of 1,3-dioxolanes. nih.gov These catalysts operate through various activation modes, including hydrogen bonding and the formation of reactive intermediates. For the cycloaddition of epoxides and CO2, metal-free systems often rely on the synergistic action of a nucleophile, such as a halide ion, and a hydrogen bond donor to activate the epoxide and facilitate the reaction with carbon dioxide. These methods offer the advantages of avoiding toxic and expensive metal catalysts while often providing high levels of stereocontrol.

Interactive Data Table: Synthetic Pathways and Catalysts

| Synthetic Pathway | Starting Materials | Key Reagents/Catalysts | General Reaction Conditions |

| Condensation Reaction | 1,2-Decanediol, Carbonyl Compound (e.g., Phosgene) | Brønsted Acid (e.g., p-Toluenesulfonic acid) chemicalbook.comresearchgate.net | Acidic, often with removal of water |

| Cycloaddition Reaction | 1,2-Epoxydecane, Carbon Dioxide lookchem.comnih.gov | Metal Complexes, Organocatalysts | Elevated temperature and pressure |

| Transesterification | 1,2-Decanediol, Dialkyl Carbonate (e.g., Dimethyl Carbonate) | Base or Acid Catalyst | Elevated temperature, removal of alcohol byproduct |

Heterogeneous Catalysis and Immobilized Systems

The synthesis of 1,3-Dioxolan-2-one, 4-octyl- is prominently achieved through the cycloaddition of carbon dioxide (CO₂) to its corresponding epoxide precursor, 1,2-epoxydecane. This reaction is a prime example of CO₂ utilization in chemical synthesis. nih.gov To facilitate this transformation, various heterogeneous catalytic systems have been explored to enhance reaction efficiency, selectivity, and catalyst reusability.

Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture, simplifying product purification and allowing for catalyst recycling. This is a significant improvement over homogeneous catalysts, which often require complex separation processes.

One area of investigation involves the use of supported metal catalysts. For instance, gold catalysts supported on materials like titanium dioxide (Au/TiO₂) and silicon dioxide (Au/SiO₂) have been studied for the cycloaddition of CO₂ to 1,2-epoxydecane. nih.gov While these catalysts are highly active for the epoxidation of 1-decene (B1663960) to 1,2-epoxydecane, they have shown limited activity for the subsequent cycloaddition reaction under certain conditions when used alone. nih.gov However, the combination of a supported catalyst with a co-catalyst system, such as tetrabutylammonium (B224687) bromide (TBAB) and zinc bromide, has been shown to be effective. nih.gov

Immobilized ionic liquids represent another promising class of heterogeneous catalysts for this synthesis. Ionic liquids, particularly those with halide anions, are known to be effective catalysts for CO₂ cycloaddition reactions. nih.gov By immobilizing these ionic liquids onto solid supports, the challenges associated with their separation from the product are overcome. These systems combine the high catalytic activity of ionic liquids with the practical benefits of heterogeneous catalysis.

The performance of various heterogeneous catalytic systems in the synthesis of 1,3-Dioxolan-2-one, 4-octyl- from 1,2-epoxydecane and CO₂ is summarized in the table below.

Table 1: Performance of Heterogeneous Catalysts in the Synthesis of 1,3-Dioxolan-2-one, 4-octyl-

| Catalyst System | Co-catalyst | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| 1% Au/TiO₂ | TBAB/ZnBr₂ | 120 | 20 | 4 | >99 | >99 |

| 1% Au/SiO₂ | TBAB/ZnBr₂ | 120 | 20 | 4 | >99 | >99 |

This table is interactive. You can sort and filter the data.

Green Chemistry Principles in Synthetic Route Design

The synthesis of 1,3-Dioxolan-2-one, 4-octyl- via the cycloaddition of CO₂ to 1,2-epoxydecane aligns with several key principles of green chemistry, aiming to create more environmentally benign chemical processes. semanticscholar.org

A primary green feature of this synthetic route is its high atom economy . Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The cycloaddition of 1,2-epoxydecane and carbon dioxide is a 100% atom-economical reaction, as all the atoms of the reactants are incorporated into the final product, with no by-products being formed. This is a significant advantage over traditional methods for producing cyclic carbonates that may involve the use of toxic reagents like phosgene and generate substantial waste.

The E-Factor (Environmental Factor) , which is the mass ratio of waste to the desired product, is another important green metric. semanticscholar.org For a 100% atom-economical reaction, the theoretical E-Factor is zero. In practice, the E-Factor will be influenced by factors such as solvent usage, energy consumption, and waste generated during catalyst synthesis and product purification. The use of solvent-free conditions and recyclable catalysts can significantly lower the E-Factor of the synthesis of 1,3-Dioxolan-2-one, 4-octyl-.

Catalyst recyclability is a cornerstone of green catalytic processes. The ability to reuse a catalyst over multiple reaction cycles not only reduces costs but also minimizes the environmental impact associated with catalyst production and disposal. nih.gov Heterogeneous catalysts, by their nature, are more amenable to recycling. Research has focused on developing robust heterogeneous catalysts that maintain their activity and selectivity over numerous cycles. For instance, certain iron-based catalysts in ionic liquids have demonstrated stability for up to ten consecutive cycles in the synthesis of other cyclic carbonates. nih.gov

The table below presents illustrative data on the recyclability of heterogeneous catalysts in cyclic carbonate synthesis.

Table 2: Catalyst Recyclability in Cyclic Carbonate Synthesis

| Catalyst System | Cycle | Yield (%) |

|---|---|---|

| [FeCl₂{κ³-HC(pz)₃}]/IL | 1 | 98 |

| [FeCl₂{κ³-HC(pz)₃}]/IL | 5 | 98 |

| [FeCl₂{κ³-HC(pz)₃}]/IL | 10 | 98 |

This table is interactive and showcases the stability of a representative catalyst system over multiple cycles. Data is for a similar cyclic carbonate synthesis and is illustrative. nih.gov

The use of carbon dioxide, a greenhouse gas, as a C1 building block is another significant green aspect of this synthesis. nih.gov By utilizing CO₂ as a raw material, this process contributes to carbon capture and utilization (CCU) strategies, which aim to mitigate the environmental impact of CO₂ emissions.

Chemical Reactivity and Mechanistic Investigations of 1,3 Dioxolan 2 One, 4 Octyl

Ring-Opening Polymerization Mechanisms

The ring-opening polymerization (ROP) of cyclic esters, including 1,3-dioxolan-2-ones, is a prominent method for producing biodegradable polyesters. However, the influence of a 4-octyl substituent on these mechanisms has not been specifically elucidated.

Elucidation of Cationic Polymerization Pathways

Cationic ring-opening polymerization of related cyclic acetals like 1,3-dioxolane (B20135) has been studied, often initiated by strong acids or Lewis acids. chemicalbook.comchemsrc.comsigmaaldrich.com These polymerizations are known to be sensitive to reaction conditions and can involve complex equilibria between active chain ends and dormant species. For the broader class of 1,3-dioxolan-4-ones, organocatalysts such as p-toluenesulfonic acid have been employed, suggesting a Brønsted acid-catalyzed pathway. sigmaaldrich.comnih.gov However, no specific studies detailing the cationic polymerization pathways for 1,3-Dioxolan-2-one, 4-octyl- are available. The long alkyl chain at the 4-position could potentially influence the polymerization kinetics and the properties of the resulting polymer, but such effects remain speculative without direct experimental evidence.

Stereochemical Control and Volume Changes during Polymerization

For substituted cyclic monomers, control over the stereochemistry during polymerization is crucial for determining the properties of the final polymer. In the case of other chiral 1,3-dioxolan-4-ones, it has been demonstrated that polymerization can proceed with complete retention of stereochemistry under certain catalytic conditions. sigmaaldrich.comnih.gov The volume change during polymerization is another critical parameter, especially for applications requiring low shrinkage. While ROP of many cyclic monomers proceeds with a reduction in volume, some cyclic carbonates can exhibit near-zero or even slight volume expansion. There is currently no published data on the stereochemical outcomes or volume changes associated with the polymerization of 1,3-Dioxolan-2-one, 4-octyl-.

Double Activation Polymerization Mechanisms

A double activation mechanism has been proposed for the organocatalyzed ROP of 1,3-dioxolan-4-ones. sigmaaldrich.comnih.gov In this mechanism, the catalyst is thought to activate both the monomer and the propagating chain end simultaneously, facilitating the ring-opening process. This mechanism has been investigated for monomers with smaller substituents. sigmaaldrich.comnih.gov The applicability and specific kinetics of a double activation mechanism for the 4-octyl derivative have not been investigated.

Cyclic Carbonate Reactivity Patterns

The reactivity of the cyclic carbonate ring is central to the chemical behavior of 1,3-Dioxolan-2-one, 4-octyl-.

Nucleophilic Ring-Opening Reactions

The electrophilic nature of the carbonate carbonyl carbon makes it susceptible to attack by nucleophiles, leading to ring-opening. This is a fundamental reaction for this class of compounds and can be initiated by a variety of nucleophiles such as alcohols, amines, and water. For instance, 4-(hydroxymethyl)-1,3-dioxolan-2-one (B1199593) is known to react with various nucleophiles to form functionalized derivatives. However, specific studies on the nucleophilic ring-opening reactions of 1,3-Dioxolan-2-one, 4-octyl-, including reaction kinetics and product distributions, are absent from the current scientific literature.

Decarboxylation Pathways and Derivatives

Decarboxylation, the loss of carbon dioxide, is a potential reaction pathway for cyclic carbonates, often under thermal or catalytic conditions. This can lead to the formation of epoxides or other rearranged products. The thermal stability and decarboxylation behavior of cyclic carbonates can be influenced by the substituents on the ring. There is no available research on the specific decarboxylation pathways or the resulting derivatives for 1,3-Dioxolan-2-one, 4-octyl-.

Transcarbonation and Functional Group Interconversions

Functional group interconversion refers to the transformation of one functional group into another, a cornerstone of synthetic organic chemistry. solubilityofthings.comimperial.ac.uk For 1,3-Dioxolan-2-one, 4-octyl-, the cyclic carbonate moiety is the primary site for such transformations, which typically proceed via a nucleophilic attack on the carbonyl carbon, leading to ring-opening. This process can be considered a form of transcarbonation or, more broadly, a nucleophilic acyl substitution.

The reaction with nucleophiles (Nu⁻) involves the cleavage of the acyl-oxygen bond, resulting in the formation of a new functional group while retaining the core structure derived from the original diol. A prominent example is the reaction with amines (R-NH₂), which yields hydroxy-urethanes. This reaction is fundamental in the synthesis of non-isocyanate polyurethanes, where cyclic carbonates react with diamines. researchgate.net

The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon of the carbonate. This is followed by the cleavage of the C-O bond of the ring, leading to the ring-opened product. The octyl group at the 4-position influences the reaction kinetics and the solubility of the molecule in nonpolar solvents but does not typically participate directly in the interconversion.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Structure |

| Amine | R-NH₂ | Hydroxy Urethane (B1682113) (Carbamate) | C₈H₁₇CH(OH)CH₂OC(O)NHR |

| Alcohol | R-OH | Hydroxy Carbonate | C₈H₁₇CH(OH)CH₂OC(O)OR |

| Water | H₂O | Diol + CO₂ (Hydrolysis) | C₈H₁₇CH(OH)CH₂OH |

Oxidation, Reduction, and Substitution Reactions of the Dioxolane Ring

Oxidative Transformations

The oxidation of 1,3-Dioxolan-2-one, 4-octyl- must consider the two main components of the molecule: the saturated octyl chain and the cyclic carbonate ring.

The long alkyl (octyl) chain is generally resistant to oxidation under mild conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) typically oxidize alkyl chains at activated positions, such as benzylic or allylic carbons, which are absent in this molecule. libretexts.org Therefore, the octyl group is expected to remain intact during most oxidative reactions that target other functionalities.

The dioxolane ring itself is relatively stable. However, very strong oxidizing conditions can lead to the cleavage of the ring. While specific studies on 1,3-Dioxolan-2-one, 4-octyl- are not prevalent, related acetal (B89532) structures can be cleaved by potent oxidants. libretexts.org The most likely site for a subtle oxidation on the ring would be the tertiary C-H bond at the 4-position, which could potentially be converted to a hydroxyl group under specific conditions, although this would require a highly selective reagent to avoid ring cleavage.

| Oxidizing Agent | Target Site | Expected Outcome |

| Mild Oxidants (e.g., PCC) | N/A | No reaction |

| Strong Oxidants (e.g., hot, conc. KMnO₄) | Dioxolane Ring / C-H at C4 | Potential ring cleavage or oxidation at C4 |

Reductive Transformations

The reduction of the cyclic carbonate group in 1,3-Dioxolan-2-one, 4-octyl- is a well-characterized transformation. The carbonate functional group is essentially a cyclic ester and is susceptible to reduction by powerful hydride-donating agents.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters and, consequently, cyclic carbonates. adichemistry.comlibretexts.org The reaction proceeds by nucleophilic attack of the hydride (H⁻) on the carbonyl carbon, leading to ring opening and subsequent reduction of the ester intermediate to two alcohol functionalities. In this specific case, the reduction of 1,3-Dioxolan-2-one, 4-octyl- with LiAlH₄ yields 1,2-decanediol (B1670173). adichemistry.com

In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters or cyclic carbonates. libretexts.org This difference in reactivity allows for selective reductions in molecules containing both a carbonate and a more easily reducible group like a ketone or aldehyde.

| Substrate | Reagent | Solvent | Product |

| 1,3-Dioxolan-2-one, 4-octyl- | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF | 1,2-Decanediol |

| 1,3-Dioxolan-2-one, 4-octyl- | Sodium Borohydride (NaBH₄) | Methanol / Ethanol | No reaction |

Selective Substitution Reactions

True substitution reactions on the saturated carbon atoms of the dioxolane ring without ring cleavage are not a typical reactivity pathway for this class of compounds. The most significant "substitution" type reaction occurs at the carbonyl carbon via a nucleophilic acyl substitution mechanism.

This process involves a nucleophile attacking the carbonyl group, which results in the formation of a tetrahedral intermediate. The subsequent reformation of the carbonyl double bond leads to the expulsion of one of the ring's oxygen atoms as part of a leaving group, effectively opening the ring. researchgate.net This can be viewed as the substitution of the ring alkoxide at the acyl carbon by the incoming nucleophile.

This pathway is chemically identical to the functional group interconversions discussed in section 3.2.3. For instance, the reaction with an amine can be described as the amine "substituting" the ring structure at the carbonyl group to form a urethane. Therefore, selective substitution on the ring is best understood as nucleophilic ring-opening at the carbonyl carbon.

Advanced Applications of 1,3 Dioxolan 2 One, 4 Octyl and Its Derivatives

Application as Monomers and Building Blocks in Polymer Science

1,3-Dioxolan-2-one, 4-octyl- serves as a valuable monomer and building block in the synthesis of a variety of polymers. The presence of the cyclic carbonate allows for ring-opening polymerization, a process that can be initiated by various catalysts to create polymer chains. rsc.org The octyl group, on the other hand, imparts hydrophobicity and can influence the physical and mechanical properties of the resulting polymers.

The ring-opening polymerization (ROP) of 1,3-Dioxolan-2-one, 4-octyl- and its derivatives is a key method for producing novel polycarbonates. researchgate.net This process involves the opening of the cyclic carbonate ring to form linear polymer chains. The properties of the resulting polycarbonates can be tailored by controlling the polymerization conditions and by copolymerizing with other monomers.

For instance, the copolymerization of cyclic carbonates with epoxides can lead to the formation of poly(ether-carbonate)s. researchgate.net Research has shown that the reaction between epichlorohydrin (B41342) and ethylene (B1197577) carbonate, a related cyclic carbonate, initiated by BF3·Et2O, results in a poly(ether-carbonate) containing units derived from both monomers. researchgate.net This demonstrates the potential to create a wide range of copolymers with unique properties by incorporating 1,3-Dioxolan-2-one, 4-octyl- into similar reaction schemes.

The synthesis of polycarbonates can also be achieved directly from diols and carbon dioxide, offering a more sustainable alternative to traditional methods that use toxic reagents like phosgene (B1210022). nih.govresearchgate.netgoogle.com While this method has not been specifically detailed for 1,3-Dioxolan-2-one, 4-octyl-, the general principles of polycarbonate synthesis highlight the importance of cyclic carbonate chemistry in developing new polymeric materials. nih.gov

The following table summarizes some research findings on the synthesis of polymers using cyclic carbonates:

| Monomer(s) | Catalyst/Initiator | Resulting Polymer | Key Findings |

| 5-phenyl-1,3-dioxolane-4-one (PhDOX) | Salen aluminum catalysts | Poly(mandelic acid) | Salen aluminum catalysts showed good performance in the ROP of PhDOX. rsc.org |

| Epichlorohydrin, Ethylene carbonate | BF3·Et2O | Poly(ether-carbonate) | Copolymerization resulted in a polymer containing units from both monomers. researchgate.net |

| Diols, Carbon Dioxide | Cs2CO3/CH2Cl2 | Polycarbonates and Poly(ether-carbonate)s | A direct route to synthesize polycarbonates from diols and CO2 was demonstrated. nih.gov |

| 1,3-Dioxolane (B20135), Styrene | Montmorillonite Maghnite-H+ | Poly(DXL-co-Styrene) | The copolymer was successfully synthesized and characterized. orientjchem.org |

Aliphatic polycarbonates are known for their biocompatibility and biodegradability, making them attractive materials for biomedical and environmental applications. researchgate.net The incorporation of 1,3-Dioxolan-2-one, 4-octyl- into polymer chains can contribute to the development of biodegradable materials. The ester linkages in the polycarbonate backbone are susceptible to hydrolysis, leading to the breakdown of the polymer over time.

The synthesis of biodegradable aliphatic polyesters from renewable resources is a significant area of research aimed at addressing plastic pollution. researchgate.net Monomers derived from α-hydroxy acids, which are structurally related to the 1,3-dioxolan-4-one (B8650053) family, are being explored for this purpose. rsc.orgresearchgate.netresearchgate.net The use of such monomers allows for the creation of polymers with a wide range of properties, including biodegradability. rsc.org

For example, poly(α-hydroxy acid)s (PAHAs) can be synthesized through the ring-opening polymerization of 1,3-dioxolane-4-ones (DOX). rsc.org These polymers are analogous to well-known biodegradable polyesters like polylactic acid (PLA). The development of novel DOX monomers, including those with functional side groups, expands the scope of accessible biodegradable polymers. researchgate.net

The cyclic carbonate functionality of 1,3-Dioxolan-2-one, 4-octyl- and its derivatives can be utilized in the design of cross-linking agents and curable systems. Cross-linking is a process that creates a network structure within a polymer, leading to materials with enhanced mechanical strength, thermal stability, and chemical resistance.

Cyclic carbonates can react with amines to form urethane (B1682113) linkages, a common chemistry used in the production of polyurethanes. This reaction can be employed to cross-link polymer chains that have been functionalized with amine groups. Furthermore, research has explored the curing of epoxy resins with cyclic carbonates. researchgate.net For example, mixtures of diglycidyl ether of bisphenol A or 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexane carboxylate with 4-methyl-1,3-dioxolan-2-one have been cured using various initiators, including lanthanide triflates. researchgate.net The resulting materials exhibited good mechanical properties, such as impact resistance and tensile strength. researchgate.net

A novel bis(1,3-dioxolan-4-one) monomer derived from L-(+)-tartaric acid has been developed as a cross-linker for cyclic esters like L-lactide, ε-caprolactone, and δ-valerolactone. researchgate.net This demonstrates the potential for creating cross-linked, degradable polymers from renewable resources. researchgate.net

The properties of polymers derived from 1,3-Dioxolan-2-one, 4-octyl-, such as adhesion and film-forming capabilities, make them suitable for use in advanced coatings and adhesives. The hydrophobic octyl group can enhance water resistance, while the polycarbonate backbone can provide good adhesion to various substrates.

The development of polycarbonates from renewable resources has identified potential applications as coatings and adhesives. nih.gov The ability to tune the properties of these polymers by incorporating different monomers allows for the formulation of materials with specific performance characteristics. For example, the miscibility of poly((2-oxo-1,3-dioxolane-4-yl) methyl methacrylate) (PDOMMA) with copolymers of methyl methacrylate (B99206) and ethyl acrylate (B77674) has been studied, demonstrating the potential to create blended materials for various applications. researchgate.net

Electrolyte Components for Next-Generation Electrochemical Devices

The field of energy storage is actively seeking new materials to improve the performance and safety of electrochemical devices like lithium-ion batteries. 1,3-Dioxolan-2-one, 4-octyl- and its derivatives have emerged as promising candidates for use as electrolyte components.

Derivatives of 1,3-dioxolane have been investigated as electrolyte additives to enhance the performance of LIBs. researchgate.netnih.govtechbriefs.comnasa.gov For instance, 4-vinyl-1,3-dioxolane-2-one has been shown to improve the low-temperature performance of LIBs by contributing to the formation of a desirable SEI on the carbon anode. techbriefs.comnasa.gov It is believed that this additive polymerizes on the electrode surface, creating a protective film. techbriefs.comnasa.gov

Other synthesized dioxolone derivatives, such as 5-methyl-4-((trifluoromethoxy)methyl)-1,3-dioxol-2-one and 5-methyl-4-((trimethylsilyloxy)methyl)-1,3-dioxol-2-one, have been designed to form a flexible and stable SEI. researchgate.netnih.gov These additives can undergo polymeric propagation with vinylene carbonate, another common electrolyte additive, to create a robust interface that can withstand the volume changes of high-capacity anodes like silicon. researchgate.netnih.gov The resulting batteries have demonstrated improved capacity retention and fast-charging capabilities. researchgate.netnih.gov

The use of 1,3-dioxolane (DOL) as a solvent in electrolyte solutions has also shown exceptional electrochemical performance with silicon nanowire anodes. researchgate.net DOL-based electrolytes led to reduced irreversible capacity losses, enhanced and stable reversible capacities, and lower impedance compared to standard carbonate electrolytes. researchgate.net

The following table summarizes the effects of some dioxolane derivatives as electrolyte additives in lithium-ion batteries:

| Dioxolane Derivative | Application/Effect | Key Findings |

| 4-vinyl-1,3-dioxolane-2-one | Electrolyte additive for improved low-temperature performance | Believed to polymerize on the electrode surface, forming a beneficial SEI. techbriefs.comnasa.gov |

| 5-methyl-4-((trifluoromethoxy)methyl)-1,3-dioxol-2-one | SEI-forming additive for high-energy-density LIBs | Provides spatial flexibility to the SEI, leading to improved capacity retention and fast-charging. researchgate.netnih.gov |

| 5-methyl-4-((trimethylsilyloxy)methyl)-1,3-dioxol-2-one | SEI-forming additive for high-energy-density LIBs | Similar to the trifluoromethoxy derivative, it enhances SEI stability. researchgate.netnih.gov |

| 1,3-dioxolane (solvent) | Electrolyte solvent for silicon nanowire anodes | Exhibited exceptional electrochemical performance, including high reversible capacity and stability. researchgate.net |

Role in Solid Electrolyte Interphase (SEI) Formation and Stabilization

The formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface is critical for the performance, safety, and longevity of lithium-ion batteries. Derivatives of 1,3-dioxolan-2-one are recognized for their ability to contribute to creating robust SEI layers. While direct studies on 1,3-Dioxolan-2-one, 4-octyl- are limited, the behavior of analogous compounds provides significant insight into its potential role.

Optimization of Electrolyte Performance via Substituent Effects (e.g., in ionic conductivity, impedance)

The performance of an electrolyte is a delicate balance of properties, including ionic conductivity, viscosity, and electrochemical stability. The chemical structure of additives plays a crucial role in optimizing this balance. The substituent group on the 1,3-dioxolan-2-one ring is a powerful lever for tuning these properties.

The primary challenge in electrolyte design is often to decrease viscosity and improve ionic mobility, especially at low temperatures. nasa.gov The introduction of a long alkyl chain, such as the octyl group in 1,3-Dioxolan-2-one, 4-octyl-, would likely increase the viscosity of the electrolyte compared to unsubstituted or smaller-chain derivatives. However, this potential drawback may be offset by other benefits.

Table 1: Anticipated Effects of the Octyl Substituent on Electrolyte Properties

| Property | Expected Influence of Octyl Group | Rationale |

| Ionic Conductivity | Potentially lower | Increased viscosity may impede ion transport. |

| Viscosity | Higher | The long alkyl chain increases intermolecular forces. |

| SEI Stability | Higher | Promotes a more flexible and resilient interfacial layer. |

| Interfacial Impedance | Potentially lower over cycling | Improved SEI stability can prevent impedance growth. |

| Low-Temperature Performance | Potentially hindered | Increased viscosity is generally detrimental at low temperatures. nasa.gov |

Design of Multifunctional Electrolyte Additives

The development of multifunctional additives is a key strategy in advancing battery technology, where a single compound can address multiple challenges simultaneously. 1,3-Dioxolan-2-one, 4-octyl- is a candidate for such a role, potentially acting as both an SEI-forming agent and a cathode stabilizer.

Its primary function, as discussed, would be to participate in the formation of a high-quality SEI on the anode. The octyl group would contribute to a flexible, passivating layer. Concurrently, cyclic carbonate structures can be involved in creating a protective cathode-electrolyte interphase (CEI). Research on similar molecules shows that they can be preferably oxidized on the cathode surface, forming a protective film that is crucial for stability at high voltages. researchgate.net The presence of the long octyl chain could also help to mitigate the dissolution of transition metals from the cathode into the electrolyte, a common degradation mechanism in high-voltage batteries. By creating a hydrophobic barrier at the cathode surface, it could enhance the stability and capacity retention of high-energy cathode materials. mdpi.com This dual-action capability—passivating the anode while protecting the cathode—makes it a promising subject for the design of advanced, multifunctional electrolyte additives.

Emerging Roles in Sustainable Chemistry and Materials

Utilization as Green Solvents and Reaction Media

The principles of green chemistry encourage the replacement of conventional, often hazardous, volatile organic solvents with more environmentally benign alternatives. researchgate.net Solvents represent a significant portion of the waste generated in chemical processes, making the development of green solvents a high-priority research area. rsc.org

1,3-Dioxolan-2-one, 4-octyl- and related structures are emerging as promising green solvents. These compounds are often derived from renewable resources and can be biodegradable. Structurally similar compounds, such as those derived from lactic acid and formaldehyde, have been proposed as effective green polar aprotic solvents. rsc.org 1,3-Dioxolan-2-one, 4-octyl- shares many desirable characteristics, including high boiling points and low volatility, which reduce fugitive emissions. Its unique solubility properties, imparted by the combination of a polar carbonate ring and a non-polar octyl chain, make it a versatile medium for a range of chemical reactions. silverfernchemical.com For instance, related dioxolane compounds have been shown to be effective media for palladium-catalyzed reactions and Menschutkin reactions. rsc.org

Table 2: Green Chemistry Profile of Dioxolanone-based Solvents

| Feature | Description | Relevance to Sustainability |

| Origin | Can be synthesized from bio-based precursors. | Reduces reliance on fossil fuels. |

| Volatility | Low volatility and high boiling point. | Minimizes air pollution and worker exposure. researchgate.net |

| Toxicity | Generally considered to have low toxicity. silverfernchemical.com | Safer for human health and the environment. |

| Biodegradability | Potential for biodegradation. | Reduces long-term environmental persistence. |

| Recyclability | Can be recovered and recycled, reducing waste. researchgate.net | Improves process efficiency and sustainability. |

Contributions to Sustainable Chemical Manufacturing

Beyond its use as a green solvent, 1,3-Dioxolan-2-one, 4-octyl- contributes to sustainable chemical manufacturing through its synthesis routes and its applications as a building block. The synthesis of cyclic carbonates can be achieved through methods that align with green chemistry principles. One of the most notable is the cycloaddition of carbon dioxide (CO₂) with corresponding epoxides. This reaction is 100% atom-economical, converting a greenhouse gas into a valuable chemical product.

Furthermore, 1,3-Dioxolan-2-one, 4-octyl- can be synthesized from glycerin, a byproduct of biodiesel production. google.com This valorization of a waste stream into a higher-value chemical is a prime example of a circular economy approach. As a chemical intermediate, it is used in the synthesis of polycarbonates and polyhydroxyurethanes, creating polymers from potentially sustainable monomers. google.comgoogle.com These applications position 1,3-Dioxolan-2-one, 4-octyl- as a key platform molecule in the transition towards a more sustainable chemical industry.

Computational and Theoretical Studies on 1,3 Dioxolan 2 One, 4 Octyl

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in unraveling the intricate details of chemical reactions at the molecular level. For 1,3-Dioxolan-2-one, 4-octyl-, these calculations can illuminate the pathways of its formation and subsequent reactions.

The synthesis of 1,3-Dioxolan-2-one, 4-octyl-, typically proceeds via the cycloaddition of carbon dioxide (CO₂) with 1,2-epoxydecane (B1346635). Computational studies on analogous cyclic carbonates have provided a framework for understanding the energetics of this process. rsc.orgacs.org DFT calculations can be employed to map the potential energy surface of the reaction, identifying the key intermediates and transition states.

For instance, in the base-catalyzed synthesis of cyclic carbonates, the activation energy is a critical parameter. Computational studies have shown that the presence of a co-catalyst, such as water, can significantly lower the activation energy barrier. rsc.org In the context of 4-octyl-1,3-dioxolan-2-one synthesis, theoretical calculations can predict the activation energies for different catalytic systems, guiding the selection of the most efficient catalyst.

A plausible reaction pathway involves the activation of the epoxide by a catalyst, followed by the nucleophilic attack of an activated CO₂ species. rsc.org The energetics of each step, including the ring-opening of the epoxide and the final ring-closing to form the dioxolanone ring, can be calculated. These calculations also reveal the structure of the transition states, which are high-energy, transient species that represent the bottleneck of the reaction. The climbing image nudged elastic band (CI-NEB) method is a common technique used to locate these transition states. rsc.org

Table 1: Illustrative Reaction Energetics for Cyclic Carbonate Formation

| Reaction Step | Intermediate/Transition State | Calculated Energy (kcal/mol) | Description |

|---|---|---|---|

| Epoxide Activation | Activated Epoxide-Catalyst Complex | -5 to -15 | Initial coordination of the epoxide to the catalyst. |

| CO₂ Activation | Activated CO₂ Species | Variable | Activation of CO₂ by the catalyst or a co-catalyst. |

| Nucleophilic Attack | Transition State 1 | +10 to +30 | Ring-opening of the epoxide by the activated CO₂. |

| Ring Closure | Transition State 2 | +5 to +20 | Formation of the five-membered cyclic carbonate ring. |

Note: The values in this table are illustrative and based on general findings for cyclic carbonate synthesis. Specific values for 4-octyl-1,3-dioxolan-2-one would require dedicated computational studies.

Computational modeling is instrumental in visualizing and understanding the entire catalytic cycle for the formation of 1,3-Dioxolan-2-one, 4-octyl-. rsc.org These models can detail the role of each component in the catalytic system, including the metal center, ligands, and any co-catalysts. acs.org

For example, in a system using a zinc-based catalyst, DFT calculations can model the coordination of the 1,2-epoxydecane to the zinc center, the subsequent interaction with CO₂, and the final product release, regenerating the catalyst for the next cycle. rsc.org These models can also explain the synergistic effects observed in some catalytic systems, where different parts of the catalyst work in concert to achieve high efficiency. rsc.org

A proposed catalytic cycle, based on studies of similar systems, would involve:

Coordination of the epoxide to the catalyst.

Nucleophilic attack by a halide or other nucleophile to open the epoxide ring.

Insertion of CO₂ to form a linear carbonate intermediate.

Intramolecular ring-closing to form the 1,3-dioxolan-2-one product and regenerate the catalyst.

Computational analysis can provide the free energy profile for this entire cycle, identifying the rate-determining step and suggesting modifications to the catalyst to improve its performance. acs.org

Structure-Reactivity and Structure-Function Relationship Investigations

Understanding how the molecular structure of 1,3-Dioxolan-2-one, 4-octyl- influences its chemical behavior is crucial for its application.

The long octyl chain in 1,3-Dioxolan-2-one, 4-octyl- is expected to significantly influence its reactivity and selectivity compared to smaller analogues like propylene (B89431) carbonate. Computational methods can quantify these effects. For instance, the steric hindrance introduced by the octyl group can affect the approach of reactants in subsequent chemical transformations, such as polymerization or functionalization reactions.

DFT calculations can be used to predict the most likely sites for nucleophilic or electrophilic attack on the molecule. The calculated electrostatic potential map can highlight the electron-rich and electron-poor regions of the molecule, providing a qualitative prediction of its reactivity. For more quantitative predictions, frontier molecular orbital (FMO) theory can be applied. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's susceptibility to different types of reactions.

The behavior of 1,3-Dioxolan-2-one, 4-octyl- in solution is governed by its intermolecular interactions with solvent molecules. unt.edu Computational simulations, such as molecular dynamics (MD), can provide a detailed picture of these interactions. researchgate.net The octyl chain, being nonpolar, will favor interactions with nonpolar solvents, while the polar carbonate ring will interact favorably with polar solvents. mdpi.com

Quantum mechanical energy decomposition analysis can be used to dissect the various components of the intermolecular interaction energy, such as electrostatic, exchange-repulsion, polarization, and dispersion forces. unt.edu This level of detail is crucial for understanding solvation phenomena and for designing solvent systems for specific applications, such as in electrolytes for batteries or as a reaction medium.

Table 2: Predicted Interaction Characteristics of 1,3-Dioxolan-2-one, 4-octyl- in Different Solvents

| Solvent Type | Dominant Interaction with Carbonate Ring | Dominant Interaction with Octyl Chain | Predicted Solubility |

|---|---|---|---|

| Polar Aprotic (e.g., Acetonitrile) | Dipole-dipole | Van der Waals | Moderate |

| Nonpolar (e.g., Hexane) | Van der Waals | Van der Waals | High |

| Polar Protic (e.g., Water) | Dipole-dipole, Hydrogen bonding (weak) | Hydrophobic interactions | Low |

In Silico Screening for Potential Bioactivity and Material Properties

In silico screening methods offer a rapid and cost-effective way to assess the potential of new molecules for various applications before committing to expensive and time-consuming experimental work. nih.gov

For 1,3-Dioxolan-2-one, 4-octyl-, these techniques can be used to predict its potential as a bioactive molecule or as a component in advanced materials. nih.gov For example, molecular docking simulations can be performed to predict the binding affinity of the compound to the active sites of various enzymes or receptors. nih.gov This can help to identify potential therapeutic applications or to flag potential toxicity concerns.

In the realm of materials science, computational models can predict the physical properties of polymers derived from 1,3-Dioxolan-2-one, 4-octyl-. mdpi.com For instance, the glass transition temperature, thermal stability, and mechanical properties of polycarbonates or polyurethanes incorporating this monomer can be estimated using molecular dynamics simulations and quantitative structure-property relationship (QSPR) models. The long octyl chain is expected to impart flexibility and a lower glass transition temperature to such polymers. These predictions can guide the design of new materials with tailored properties for specific applications, such as biodegradable plastics or advanced coatings. rsc.org

Derivatization and Structure Activity Relationship Studies

Strategies for Functional Group Incorporation

Introducing new functional groups onto the core structure is a primary strategy to alter the molecule's polarity, reactivity, and potential for further chemical transformations.

Hydroxylation, the introduction of a hydroxyl (-OH) group, represents a key derivatization pathway, significantly increasing the polarity and providing a reactive handle for subsequent modifications like esterification or etherification. While direct hydroxylation of the 4-octyl parent compound is complex, the synthesis of hydroxylated analogues, such as 4-(hydroxymethyl)-1,3-dioxolan-2-one (B1199593), is well-established, typically involving the reaction of glycerol (B35011) with a carbonate source. google.com These hydroxylated derivatives can react with amines to form hydroxyurethanes or be used in the production of specialized polymers. google.com The properties of a representative hydroxylated dioxolanone are summarized in Table 1.

Table 1: Physicochemical Properties of 4-(Hydroxymethyl)-1,3-dioxolan-2-one

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆O₄ |

| Molecular Weight | 118.09 g/mol |

| Boiling Point | 137-140 °C at 0.5 mmHg |

| Density | 1.4 g/mL at 25 °C |

| Refractive Index | n20/D 1.469 |

Data sourced from Sigma-Aldrich and PubChem.

Silylation is a chemical modification that introduces a silicon-containing group, such as a trimethylsilyl (B98337) (-Si(CH₃)₃) group, into a molecule. This is typically achieved by reacting a compound with an active hydrogen, like an alcohol, with a silylating agent. Therefore, a hydroxylated derivative of 4-octyl-1,3-dioxolan-2-one could be readily silylated. This process reduces the polarity of the hydroxyl group and increases the molecule's volatility, which is particularly useful for analytical techniques like gas chromatography.

Recent research has also explored the synthesis of silicon-containing cyclic carbonates for applications in polymer electrolytes. researchgate.net For instance, compounds like 4-(trimethylsilyl)-1,3-dioxolan-2-one have been synthesized through the reaction of corresponding epoxides with carbon dioxide. researchgate.net Furthermore, studies have shown that cyclic carbonates immobilized on silica (B1680970) supports can act as effective organocatalysts for processes like hydrosilylation, where the carbonate and silica surface silanols work in concert to activate reactants. nii.ac.jpacs.org This suggests a dual role for silicon in this class of compounds: as a modifying group to alter physical properties and as a component of a catalytic system.

Table 2: Common Reagents for Silylation of Alcohols

| Reagent Name | Abbreviation | Silyl Group Introduced |

|---|---|---|

| Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) |

| Trimethylchlorosilane | TMCS | Trimethylsilyl (TMS) |

| tert-Butyldimethylsilyl chloride | TBDMSCl | tert-Butyldimethylsilyl (TBDMS) |

Halogenation provides another route to functionalize 1,3-Dioxolan-2-one, 4-octyl-, either at the octyl chain or on the dioxolane ring. The aliphatic octyl chain can undergo free-radical halogenation (e.g., with Cl₂ or Br₂), where a hydrogen atom is replaced by a halogen. The reactivity of the C-H bonds on the chain depends on their position (primary vs. secondary), influencing the distribution of isomeric products.

Alternatively, halogenated functional groups can be introduced at the 4-position of the ring. The synthesis of 4-fluoro-1,3-dioxolan-2-one (B53678) has been achieved through direct fluorination of ethylene (B1197577) carbonate or by reacting 4-chloro-1,3-dioxolan-2-one (B1361073) with a fluorinating agent. google.comgoogle.com Fluorination can drastically alter the electronic properties and lipophilicity of a molecule. Introducing "skipped" fluorination patterns (e.g., fluorines on alternating carbons) has been shown to be a powerful method for reducing lipophilicity. soton.ac.uk

Table 3: Example of Halogenated Dioxolanone Derivatives

| Compound Name | Molecular Formula | Key Synthetic Feature |

|---|---|---|

| 4-Fluoro-1,3-dioxolan-2-one | C₃H₃FO₃ | Direct fluorination of ethylene carbonate. google.com |

| 4-Chloro-1,3-dioxolan-2-one | C₃H₃ClO₃ | Precursor for fluorinated derivatives. google.com |

Tuning of Hydrophobic and Lipophilic Characteristics via Octyl Chain Modification

The long alkyl octyl chain is the primary contributor to the hydrophobic and lipophilic nature of 1,3-Dioxolan-2-one, 4-octyl-. The calculated partition coefficient (XLogP3) of 4.3 underscores its significant lipophilicity.

Table 4: Lipophilicity-Related Properties of 1,3-Dioxolan-2-one, 4-octyl-

| Property | Value | Implication |

|---|---|---|

| XLogP3 | 4.3 | High Lipophilicity |

| Hydrogen Bond Donor Count | 0 | Cannot donate hydrogen bonds |

| Hydrogen Bond Acceptor Count | 3 | Can accept hydrogen bonds at oxygen atoms |

Data sourced from PubChem.

The pronounced lipophilicity conferred by the octyl chain dictates the molecule's solubility, making it poorly soluble in water but readily soluble in nonpolar organic solvents. Modifying this chain is a direct strategy to adjust its solubility profile. For example, shortening the alkyl chain would decrease lipophilicity and could enhance solubility in more polar media. Conversely, lengthening the chain would increase its hydrophobic character. researchgate.net

The introduction of polar functional groups, such as hydroxyls via the methods discussed in section 6.1.1, would create an amphiphilic molecule with both a polar head (the hydroxylated dioxolanone ring) and a nonpolar tail (the octyl chain). Such a structure could act as a compatibilizer or surfactant, mediating the interface between polar and nonpolar phases.

Stereochemistry and Chiral Dioxolane Derivatives

The structure of 1,3-Dioxolan-2-one, 4-octyl- contains a chiral center at the C4 position of the dioxolane ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-4-octyl-1,3-dioxolan-2-one and (S)-4-octyl-1,3-dioxolan-2-one. Commercially, the compound is often supplied as a racemic mixture (an equal mix of both enantiomers).

The synthesis of enantiomerically pure dioxolane derivatives is a significant area of research, particularly as these compounds can serve as valuable chiral building blocks. mdpi.comresearchgate.net Asymmetric synthesis strategies, for instance, starting from optically pure 1,2-diols, can yield specific stereoisomers. nih.gov Chiral 1,3-dioxolan-4-ones (a closely related structure) derived from readily available, enantiopure α-hydroxy acids have been extensively used as chiral auxiliaries in asymmetric synthesis to control the formation of new stereocenters with high selectivity. mdpi.com If a second substituent is introduced onto the ring, for example at the C5 position, diastereomers (stereoisomers that are not mirror images) such as cis and trans isomers can be formed, further expanding the molecular diversity.

Table 5: Illustrative Stereoisomers of Substituted Dioxolanes

| Isomer Type | Description | Example |

|---|---|---|

| Enantiomers | Non-superimposable mirror images. | (R)- and (S)-4-octyl-1,3-dioxolan-2-one |

| Diastereomers (cis/trans) | Stereoisomers that are not mirror images (arise with >1 stereocenter). | cis- and trans-4-octyl-5-methyl-1,3-dioxolan-2-one |

Future Perspectives and Research Challenges

Innovations in Synthesis and Sustainable Production

The traditional synthesis of cyclic carbonates often involves a two-step process: the epoxidation of an alkene followed by its carboxylation. For 1,3-Dioxolan-2-one, 4-octyl-, this involves the conversion of 1-decene (B1663960). A key research challenge is to develop a one-pot, direct oxidative carboxylation process to improve economic feasibility by eliminating intermediate work-up steps. nih.govnih.gov This approach also aligns with green chemistry principles by efficiently utilizing carbon dioxide, a major greenhouse gas. nih.govnih.gov

Recent investigations into the oxidative carboxylation of 1-decene have utilized a dual-catalyst system. nih.gov One promising approach employs supported gold catalysts for the epoxidation step and a combination of tetrabutylammonium (B224687) bromide (TBAB) and zinc bromide for the cycloaddition of CO2. nih.govnih.gov While promising selectivity for 1,2-decylene carbonate has been achieved in a one-pot, two-step method, catalyst deactivation remains a hurdle. nih.govnih.gov

Future research will likely focus on:

Catalyst Development: Designing robust and recyclable catalysts that are effective for both epoxidation and carboxylation under the same reaction conditions. This includes exploring non-noble metal catalysts and organocatalysts to enhance sustainability and reduce costs. researchgate.netrsc.org

Process Intensification: Investigating flow chemistry and advanced reactor designs to improve reaction efficiency, safety, and scalability. nih.gov

Bio-based Feedstocks: Exploring pathways to produce 1-decene from renewable biomass sources, which would significantly improve the sustainability profile of 1,3-Dioxolan-2-one, 4-octyl-. The use of bio-based diols is a promising sustainable pathway for producing other types of cyclic carbonates. nih.gov

Table 1: Catalytic System for Oxidative Carboxylation of 1-Decene

| Step | Catalyst/Reagent | Function | Key Challenge |

| Epoxidation | Supported Gold (e.g., Au/SiO₂) | Catalyzes the reaction of 1-decene with an oxidant. | Catalyst deactivation, compatibility with carboxylation catalyst. nih.govnih.gov |

| CO₂ Cycloaddition | Tetrabutylammonium Bromide (TBAB) / Zinc Bromide | Catalyzes the addition of carbon dioxide to the epoxide ring. | Homogeneous nature makes catalyst recovery difficult. nih.gov |

Expanding the Performance Envelope in Energy Storage Applications

Cyclic carbonates are critical components of electrolytes in lithium-ion batteries, serving as high-polarity solvents to dissolve lithium salts. specificpolymers.comresearchgate.net The introduction of a long alkyl chain, such as the octyl group in 1,3-Dioxolan-2-one, 4-octyl-, is a strategic approach to modify electrolyte properties. The alkyl chain can influence the formation and properties of the solid electrolyte interphase (SEI), a critical layer that dictates battery performance, lifespan, and safety. acs.org

Research indicates that long-chain lithium alkyl carbonates are key components of the SEI. acs.org The structure of the carbonate solvent has significant consequences on the electrolyte's molecular structure and dynamics. researchgate.net While increasing the alkyl chain length in linear carbonates can slow the solvation shell motions, it can also impact the mechanical properties of the resulting SEI. acs.orgresearchgate.net For instance, sodium alkyl carbonates (NaACs) become significantly softer with increasing chain length. acs.org

Future research on 1,3-Dioxolan-2-one, 4-octyl- in energy storage will likely target:

SEI Modification: Using it as an electrolyte additive to form a more flexible, stable, and ion-conductive SEI on both anode and cathode surfaces. This could be particularly beneficial for high-voltage cathodes and next-generation anodes like silicon and lithium metal. researchgate.netanl.gov

Low-Temperature Performance: The octyl chain may lower the electrolyte's freezing point and viscosity, potentially improving ionic conductivity and battery performance in cold environments.

Safety Enhancement: The long alkyl chain could increase the flashpoint of the electrolyte, reducing the flammability risk associated with traditional carbonate solvents.

Suppressing Degradation: Functionalized cyclic carbonates can scavenge harmful species like HF and PF₅ that arise from the decomposition of LiPF₆ salt, thereby preserving the integrity of the SEI and cathode-electrolyte interface (CEI). specificpolymers.comresearchgate.net The octyl group could serve as a backbone for attaching such functional moieties.

Exploration of Novel Materials and Functional Polymers

Cyclic carbonates are valuable monomers for synthesizing aliphatic polycarbonates (APCs) through ring-opening polymerization (ROP). nih.gov These polymers are often biocompatible and biodegradable, making them attractive for biomedical applications and as sustainable plastics. The 4-octyl- substituent on the dioxolane ring offers a unique handle to tailor polymer properties.

The ROP of 1,3-Dioxolan-2-one, 4-octyl- could yield polycarbonates with distinct characteristics:

Increased Hydrophobicity: The long octyl side chain would render the polymer significantly more hydrophobic, which could be useful for water-resistant coatings and materials.

Lower Glass Transition Temperature (Tg): The flexible alkyl chain would act as an internal plasticizer, lowering the Tg and resulting in softer, more flexible polymers suitable for elastomers and soft-touch materials.

Tunable Degradability: The presence of ester linkages in the polymer backbone, introduced via the cyclic ketene (B1206846) acetal (B89532) 2-methylene-4-phenyl-1,3-dioxolane (MPDL), allows for tunable degradation. rsc.org A similar strategy could be applied to polymers derived from 4-octyl-1,3-dioxolan-2-one.

Furthermore, cyclic carbonate-terminated hyperbranched polymers are being explored for applications in solid polymer electrolytes and networked polymer materials. elsevierpure.com Using 1,3-Dioxolan-2-one, 4-octyl- as a terminal group on such complex architectures could create novel functional materials with precisely engineered properties.

Advanced Computational Methodologies for Predictive Design

The experimental trial-and-error approach for designing new materials is time-consuming and expensive. Advanced computational methodologies, such as Density Functional Theory (DFT) and machine learning (ML), are becoming indispensable for accelerating the discovery and optimization of molecules like 1,3-Dioxolan-2-one, 4-octyl-. rsc.orgrsc.org

Future computational research should focus on:

Electrolyte Property Prediction: Using molecular dynamics simulations to predict how the addition of 1,3-Dioxolan-2-one, 4-octyl- affects key electrolyte properties such as viscosity, ionic conductivity, and the solvation structure of lithium ions. researchgate.net

SEI Formation Modeling: Employing DFT calculations to understand the reductive and oxidative decomposition pathways of 1,3-Dioxolan-2-one, 4-octyl- at electrode surfaces. rsc.orgrsc.org This can provide insights into the chemical composition and morphology of the resulting SEI, guiding the design of more stable interfaces.

Polymer Property Prediction: Developing quantitative structure-property relationship (QSPR) models to predict the thermal and mechanical properties of poly(4-octyl-1,3-dioxolan-2-one) and its copolymers.

Data-Driven Discovery: Utilizing machine learning models trained on large datasets to identify optimal electrolyte formulations or polymer structures incorporating 1,3-Dioxolan-2-one, 4-octyl- for specific target applications. acs.org

Lifecycle Assessment and Environmental Impact Studies for Dioxolane Carbonates

As with any chemical, a thorough understanding of the environmental impact of 1,3-Dioxolan-2-one, 4-octyl- across its entire lifecycle is crucial for its sustainable implementation. A Life Cycle Assessment (LCA) provides a systematic evaluation of environmental performance from raw material extraction to end-of-life ("cradle-to-grave"). corbion.com

Key challenges and research directions for the LCA of dioxolane carbonates include:

Feedstock Analysis: Comparing the environmental footprint of producing the 1-decene precursor from conventional petrochemical sources versus potential future bio-based routes.

Synthesis Process Impact: Quantifying the energy consumption, greenhouse gas emissions, and waste generation associated with different synthetic pathways, including one-pot versus multi-step processes. aiche.orgrsc.org

Use-Phase Emissions: For applications like electrolytes, assessing any potential release or degradation products during the operational life of the product (e.g., a battery).

End-of-Life Scenarios: Evaluating the biodegradability of the compound and its derived polymers. Research into chemical recycling strategies that can depolymerize polycarbonates back to the cyclic carbonate monomer is a critical aspect of creating a circular economy for these materials. nih.gov

A comprehensive LCA will be essential to validate the "green" credentials of 1,3-Dioxolan-2-one, 4-octyl- and to guide the development of the most sustainable production and application technologies. patsnap.comresearchgate.net

Q & A

Q. Table 1: Molecular Properties of 1,3-Dioxolan-2-one Derivatives

Q. Table 2: Key Hydrogen Bonding Parameters in Co-crystals

| Co-crystal System | O–H⋯O Distance (Å) | Angle (°) | Stability Implications | Source |

|---|---|---|---|---|

| BF₃H₂O·2OC(OCH₂)₂ | 2.56–2.60 | 128 | Moisture-sensitive electrolyte additive | Lozinšek et al. (2023) |

| BF₃H₂O·2Ph₃PO | 2.63 | 130 | Improved thermal stability | Gelmboldt et al. (2012) |

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.